2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine
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Overview
Description
2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound that features a furan ring, a hydrazine linkage, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves a multi-step process:
Formation of the hydrazone intermediate: This step involves the reaction of furan-2-carbaldehyde with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.
Cyclization to form the triazine core: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine core.
Introduction of morpholine groups: Finally, the triazine core is functionalized with morpholine groups through nucleophilic substitution reactions using morpholine and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and function.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-(FURAN-2-YL)ETHANOL: A simpler furan derivative with different functional groups.
1-(FURAN-2-YL)ETHANONE: Another furan derivative with a ketone functional group.
(E)-1-(FURAN-2-YL)-3-(SUBSTITUTED PHENYL)PROP-2-EN-1-ONE: A furan derivative with a substituted phenyl group.
Uniqueness
2-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is unique due to its combination of a furan ring, hydrazone linkage, and triazine core, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H21N7O3 |
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Molecular Weight |
359.38 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H21N7O3/c1-2-13(26-7-1)12-17-21-14-18-15(22-3-8-24-9-4-22)20-16(19-14)23-5-10-25-11-6-23/h1-2,7,12H,3-6,8-11H2,(H,18,19,20,21)/b17-12+ |
InChI Key |
BDOHZSIJLGOGNP-SFQUDFHCSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CO3)N4CCOCC4 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CO3)N4CCOCC4 |
Origin of Product |
United States |
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